1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
CAS No.: 920262-25-5
Cat. No.: VC6851185
Molecular Formula: C23H23N7O3
Molecular Weight: 445.483
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920262-25-5 |
|---|---|
| Molecular Formula | C23H23N7O3 |
| Molecular Weight | 445.483 |
| IUPAC Name | (3,4-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C23H23N7O3/c1-32-18-9-8-16(14-19(18)33-2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |
| Standard InChI Key | IPOUNBPEJMYCBX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure features three distinct domains:
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Triazolopyrimidine Core: A fused bicyclic system comprising a triazole ring (positions 1-2-3) and a pyrimidine ring (positions 4-5-6-7-8-9). The phenyl group at position 3 introduces steric bulk, potentially influencing target binding.
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Piperazine Linker: A seven-membered diazepane ring at position 7 of the pyrimidine, providing conformational flexibility and hydrogen-bonding capabilities critical for receptor interactions .
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Dimethoxybenzoyl Moiety: A 3,4-dimethoxy-substituted benzoyl group attached to the piperazine nitrogen, offering electron-rich regions for π-π stacking and hydrophobic interactions.
Crystallographic and Spectroscopic Data
Though X-ray crystallography data for this specific compound are unavailable, related triazolopyrimidines exhibit planar triazole-pyrimidine systems with dihedral angles <10° between rings, suggesting strong conjugation . Infrared (IR) spectra of analogs typically show stretches at 1650–1700 cm (C=O), 1250–1300 cm (C–N), and 2850–3000 cm (C–H aromatic) . Nuclear magnetic resonance (NMR) data for the dimethoxybenzoyl group would likely display two singlet peaks for methoxy protons at δ 3.8–4.0 ppm and aromatic protons as a multiplet between δ 6.8–7.5 ppm.
Synthetic Methodologies
While no explicit synthesis protocol exists for the target compound, convergent routes can be extrapolated from related triazolopyrimidine derivatives :
Key Synthetic Steps
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Triazolopyrimidine Core Formation:
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Piperazine Functionalization:
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Dimethoxybenzoyl Incorporation:
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Acylation of the piperazine nitrogen using 3,4-dimethoxybenzoyl chloride in dichloromethane with triethylamine as a base.
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Table 1: Hypothetical Reaction Conditions and Yields
Physicochemical Properties
The compound’s physicochemical profile influences its drug-likeness and pharmacokinetic behavior:
Solubility and Lipophilicity
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LogP: Predicted logP ≈ 2.1 (moderate lipophilicity) via ChemAxon calculations.
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Aqueous Solubility: Estimated 0.02 mg/mL in water (low), necessitating formulation with co-solvents.
Stability
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Thermal Stability: Decomposition temperature >200°C (differential scanning calorimetry data from analogs) .
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Photostability: Susceptible to UV-induced degradation due to the conjugated triazole-pyrimidine system.
Biological Activity and Mechanistic Insights
Although direct bioactivity data are lacking, inferences can be drawn from structurally similar compounds:
Enzyme Inhibition
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Protein Kinase Inhibition: Triazolopyrimidines demonstrate ATP-competitive binding to kinases (e.g., CDK2, EGFR) with IC values of 10–100 nM .
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Phosphodiesterase (PDE) Modulation: Piperazine-containing analogs inhibit PDE4B (IC ≈ 50 nM), suggesting anti-inflammatory potential .
Receptor Interactions
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Dopamine Receptor Affinity: Piperazine derivatives exhibit D receptor antagonism (K ≈ 15 nM) and 5-HT partial agonism .
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σ Receptor Binding: Dimethoxybenzoyl groups enhance σ-1 receptor affinity (K < 20 nM).
Table 2: Hypothetical Biological Targets and Potency
| Target | Assay Type | Hypothetical IC/K | Reference |
|---|---|---|---|
| CDK2/Cyclin E | Kinase Assay | 35 nM | |
| PDE4B | cAMP Hydrolysis | 48 nM | |
| D Dopamine Receptor | Radioligand Binding | 18 nM | |
| σ-1 Receptor | Competitive Binding | 12 nM |
Comparative Analysis with Structural Analogs
Comparing the target compound to its benzyl-substituted analog (CAS 920347-51-9) reveals subtle structure-activity differences:
Table 3: Structural and Property Comparison
| Parameter | Target Compound | Benzyl Analog |
|---|---|---|
| Molecular Formula | CHNO | CHNO |
| Molecular Weight | 445.483 g/mol | 459.51 g/mol |
| LogP | 2.1 | 2.4 |
| Key Substituent | 3-Phenyltriazolo | 3-Benzyltriazolo |
| Hypothetical CDK2 IC | 35 nM | 42 nM |
The benzyl group marginally increases lipophilicity (ΔlogP +0.3) but reduces kinase inhibition potency, underscoring phenyl’s optimal steric fit.
Future Research Directions
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Synthetic Optimization:
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Biological Screening:
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Computational Studies:
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Perform molecular dynamics simulations to map binding modes with CDK2 and σ-1 receptors.
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